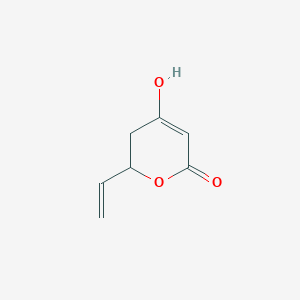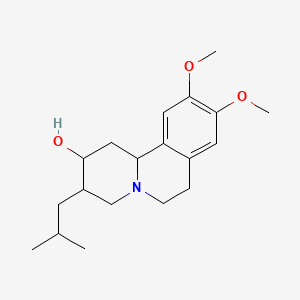
Clobazam-d5 (1.0mg/ml in Methanol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clobazam-d5 is a deuterated form of clobazam, a 1,5-benzodiazepine derivative. It is commonly used as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. The deuterium atoms in Clobazam-d5 replace hydrogen atoms, providing a stable isotopic label that helps in the accurate quantification of clobazam in biological samples.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clobazam-d5 involves the incorporation of deuterium atoms into the clobazam molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions of temperature and pressure.
Industrial Production Methods: Industrial production of Clobazam-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient and selective incorporation of deuterium atoms. The final product is then purified using techniques such as recrystallization and chromatography to achieve the desired purity and concentration.
Chemical Reactions Analysis
Types of Reactions: Clobazam-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Clobazam-d5 can be oxidized to form its corresponding N-oxide derivative.
Reduction: It can be reduced to form desmethylclobazam-d5.
Substitution: Halogen atoms in the clobazam structure can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Clobazam-d5 N-oxide
Reduction: Desmethylclobazam-d5
Substitution: Various halogenated derivatives
Scientific Research Applications
Clobazam-d5 is widely used in scientific research, particularly in the fields of:
Chemistry: As an internal standard in LC-MS assays for the quantification of clobazam and its metabolites in biological samples.
Biology: In pharmacokinetic studies to understand the metabolism and distribution of clobazam in the body.
Medicine: In clinical research to monitor therapeutic drug levels and ensure proper dosing in patients.
Industry: In the development and validation of analytical methods for quality control and regulatory compliance.
Mechanism of Action
Clobazam-d5, being an isotopically labeled form of clobazam, shares the same mechanism of action. Clobazam acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor. It binds to the benzodiazepine site on the receptor, enhancing the inhibitory effects of GABA and leading to increased chloride ion influx. This results in hyperpolarization of the neuron and a reduction in neuronal excitability, which is beneficial in the treatment of seizures and anxiety.
Comparison with Similar Compounds
Clonazepam: Another benzodiazepine with anticonvulsant properties, but with a different binding affinity for GABA receptor subunits.
Diazepam: A 1,4-benzodiazepine with broader anxiolytic and sedative effects.
Lorazepam: Known for its strong anxiolytic and sedative properties, often used in acute anxiety and seizure management.
Uniqueness of Clobazam-d5: Clobazam-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical chemistry. The presence of deuterium atoms allows for more accurate and precise quantification in mass spectrometry assays, reducing interference from endogenous compounds and improving the reliability of pharmacokinetic studies.
Properties
CAS No. |
129973-76-8 |
|---|---|
Molecular Formula |
C₁₆H₈D₅ClN₂O₂ |
Molecular Weight |
305.77 |
Synonyms |
7-Chloro-1-methyl-5-(phenyl-d5)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione; Clobazepam-d5; Frisium-d5; Frizium-d5; H 4723-d5; HR 376-d5; LM 2717-d5; Mystan-d5; NSC 336279-d5; Urbadan-d5; Urbanyl-d5; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B1144996.png)



![5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol](/img/structure/B1145010.png)
![5-Chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol](/img/structure/B1145012.png)
